![molecular formula C19H24N4O2S B5640513 5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)
5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives and related compounds involves intricate chemical procedures designed to construct the compound's complex molecular framework. For instance, derivatives of pyridazinones have been synthesized through various reactions, including cyclocondensation processes and nucleophilic substitution, demonstrating the versatility and complexity of synthetic routes available for constructing such molecules (Karimian et al., 2017; Koza et al., 2013).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by intricate arrangements of atoms and bonds, contributing to their distinct chemical behaviors. Structural analyses often involve advanced spectroscopic techniques, such as NMR and X-ray diffraction, to elucidate the compound's configuration and stereochemistry. The molecular geometry, tautomeric states, and crystallographic features provide insights into the compound's stability and reactivity (Wójcicka et al., 2022).
Chemical Reactions and Properties
Pyridazinone derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include cycloadditions, electrophilic substitutions, and more, leading to the formation of a wide range of functionalized products. The chemical properties of these compounds are largely influenced by their molecular structure, with specific functional groups contributing to their reactivity and interaction with different chemical agents (Gaby et al., 2003).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through empirical testing and analytical methods, providing valuable information for the compound's handling, storage, and application in various research contexts.
Chemical Properties Analysis
The chemical properties of 5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one, such as acidity, basicity, and reactivity towards other chemicals, are defined by its molecular structure. Studies on these compounds have shown a range of reactions and interactions, highlighting their potential as versatile reagents in synthetic chemistry and beyond (Kulakov et al., 2015).
properties
IUPAC Name |
5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-21(8-7-16-5-3-2-4-6-16)17-13-18(24)23(20-14-17)15-19(25)22-9-11-26-12-10-22/h2-6,13-14H,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGGENZXWHXTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC(=O)N(N=C2)CC(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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